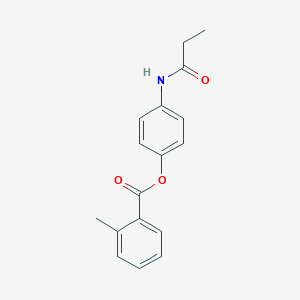![molecular formula C19H22N2O4 B267289 N-[3-(acetylamino)phenyl]-4-(2-ethoxyethoxy)benzamide](/img/structure/B267289.png)
N-[3-(acetylamino)phenyl]-4-(2-ethoxyethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(acetylamino)phenyl]-4-(2-ethoxyethoxy)benzamide, also known as AEE788, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of several receptor tyrosine kinases, including epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR).
Mecanismo De Acción
N-[3-(acetylamino)phenyl]-4-(2-ethoxyethoxy)benzamide inhibits the activity of several receptor tyrosine kinases, including EGFR, VEGFR, and PDGFR. By inhibiting these receptors, N-[3-(acetylamino)phenyl]-4-(2-ethoxyethoxy)benzamide prevents the activation of downstream signaling pathways that are involved in cell growth, proliferation, and survival. This ultimately leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-[3-(acetylamino)phenyl]-4-(2-ethoxyethoxy)benzamide has been shown to have several biochemical and physiological effects. In cancer cells, N-[3-(acetylamino)phenyl]-4-(2-ethoxyethoxy)benzamide inhibits the activity of several signaling pathways that are involved in cell growth and proliferation. This leads to the inhibition of cancer cell growth and proliferation. In addition, N-[3-(acetylamino)phenyl]-4-(2-ethoxyethoxy)benzamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This is important because angiogenesis is necessary for the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[3-(acetylamino)phenyl]-4-(2-ethoxyethoxy)benzamide in lab experiments is that it has been extensively studied and has a well-established mechanism of action. This makes it a useful tool for studying the role of receptor tyrosine kinases in cancer and other diseases. However, one limitation of using N-[3-(acetylamino)phenyl]-4-(2-ethoxyethoxy)benzamide is that it is a small molecule inhibitor and may not be specific to a single receptor tyrosine kinase. This can lead to off-target effects and limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[3-(acetylamino)phenyl]-4-(2-ethoxyethoxy)benzamide. One direction is to investigate its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to study its potential use in other diseases, such as psoriasis and rheumatoid arthritis. Additionally, further research is needed to better understand the mechanism of action of N-[3-(acetylamino)phenyl]-4-(2-ethoxyethoxy)benzamide and to develop more specific inhibitors of receptor tyrosine kinases.
Métodos De Síntesis
The synthesis of N-[3-(acetylamino)phenyl]-4-(2-ethoxyethoxy)benzamide involves several steps, starting with the reaction of 3-nitroaniline with acetic anhydride to form 3-acetylaminoaniline. This intermediate is then reacted with 4-(2-ethoxyethoxy)benzoyl chloride to form N-[3-(acetylamino)phenyl]-4-(2-ethoxyethoxy)benzamide. The final product is purified via column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-[3-(acetylamino)phenyl]-4-(2-ethoxyethoxy)benzamide has been extensively studied for its potential therapeutic applications in various types of cancer, including breast, lung, and brain cancer. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. N-[3-(acetylamino)phenyl]-4-(2-ethoxyethoxy)benzamide has also been studied for its potential use in the treatment of other diseases such as psoriasis and rheumatoid arthritis.
Propiedades
Nombre del producto |
N-[3-(acetylamino)phenyl]-4-(2-ethoxyethoxy)benzamide |
|---|---|
Fórmula molecular |
C19H22N2O4 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
N-(3-acetamidophenyl)-4-(2-ethoxyethoxy)benzamide |
InChI |
InChI=1S/C19H22N2O4/c1-3-24-11-12-25-18-9-7-15(8-10-18)19(23)21-17-6-4-5-16(13-17)20-14(2)22/h4-10,13H,3,11-12H2,1-2H3,(H,20,22)(H,21,23) |
Clave InChI |
RKHMZXNFLFGHEP-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C |
SMILES canónico |
CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(3-phenylpropoxy)phenyl]isonicotinamide](/img/structure/B267207.png)
![4-{[(4-Tert-pentylphenoxy)acetyl]amino}benzamide](/img/structure/B267208.png)



![N-[3-(benzyloxy)phenyl]-2-furamide](/img/structure/B267212.png)



![N-[4-(2-ethoxyethoxy)phenyl]-4-methylbenzamide](/img/structure/B267221.png)
![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B267222.png)


![N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B267228.png)